molecular formula C22H27NO4 B8156056 tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate

tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate

Cat. No.: B8156056
M. Wt: 369.5 g/mol
InChI Key: SMJYJNNYNCFAKM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a 6-methoxy-2-naphthoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-methoxy-2-naphthoyl chloride, which is then reacted with piperidine to form the intermediate. This intermediate is subsequently treated with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the naphthoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: 6-methoxy-2-naphthyl alcohol.

    Substitution: 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for investigating the binding affinities and mechanisms of action of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the naphthoyl moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(2-naphthoyl)piperidine-1-carboxylate
  • tert-Butyl 3-(6-methoxy-1-naphthoyl)piperidine-1-carboxylate
  • tert-Butyl 3-(6-methoxy-2-naphthoyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-(6-methoxy-2-naphthoyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of the piperidine ring and the naphthoyl moiety also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

tert-butyl 3-(6-methoxynaphthalene-2-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-21(25)23-11-5-6-18(14-23)20(24)17-8-7-16-13-19(26-4)10-9-15(16)12-17/h7-10,12-13,18H,5-6,11,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYJNNYNCFAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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